molecular formula C20H16O4 B13860512 (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Cat. No.: B13860512
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-YSTOQKLRSA-N
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Description

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is significant due to its role in the metabolic activation of benzo[a]pyrene, leading to DNA adduct formation and potential carcinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves multiple steps. One common method includes the regiospecific succinoylation of 2-fluoropyrene, followed by ring closure, regio- and stereospecific construction of the 7,8-dihydrodiol functionality, and subsequent meta-chloroperbenzoic acid-mediated epoxidation . Stereoselectivity is achieved using Jacobsen chiral catalysts, producing greater than 90% enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production if needed.

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Often involves reagents like meta-chloroperbenzoic acid.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

    Substitution: Typically involves nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions include various diol epoxides and tetraols, which are significant in studying the compound’s biological effects .

Scientific Research Applications

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is extensively used in scientific research due to its role as a metabolite of benzo[a]pyrene. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its specific stereochemistry and its role in forming DNA adducts. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the development of potential therapeutic strategies .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m1/s1

InChI Key

KWFVZAJQUSRMCC-YSTOQKLRSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2

Origin of Product

United States

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